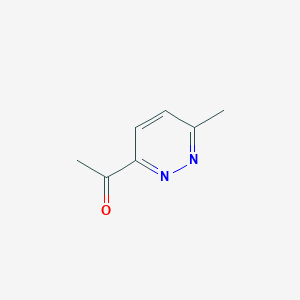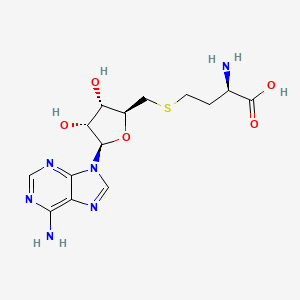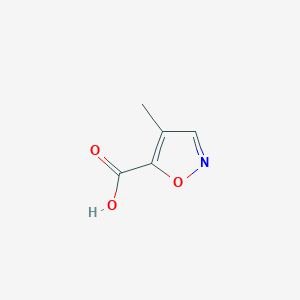
N-(tétrahydropyrimidin-2(1H)-ylidène)cyanamide
Vue d'ensemble
Description
N-(tetrahydropyrimidin-2(1H)-ylidene)cyanamide is a heterocyclic compound that features a tetrahydropyrimidine ring fused with a cyanamide group
Applications De Recherche Scientifique
N-(tetrahydropyrimidin-2(1H)-ylidene)cyanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antioxidant agent.
Industry: It can be used in the development of new materials with specific chemical properties.
Mécanisme D'action
Target of Action
Derivatives of tetrahydropyrimidin-2(1h)-one, a closely related compound, have been found to inhibit the functions of tubulin .
Mode of Action
It’s known that tetrahydropyrimidin-2(1h)-one derivatives can interact with their targets and cause significant changes .
Biochemical Pathways
Related compounds have been shown to affect various biochemical pathways, including those involving tubulin .
Result of Action
Related compounds have been shown to have antioxidant, antimicrobial, and antischistosomal activity .
Analyse Biochimique
Biochemical Properties
N-(tetrahydropyrimidin-2(1H)-ylidene)cyanamide plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the synthesis of tetrahydropyrimidin-2(1H)-one derivatives . These interactions are typically characterized by the formation of stable complexes, which can influence the activity of the enzymes and the overall biochemical pathways they are involved in.
Cellular Effects
The effects of N-(tetrahydropyrimidin-2(1H)-ylidene)cyanamide on different cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in the antioxidant response, thereby affecting the cell’s ability to manage oxidative stress . Additionally, it can impact cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolic flux and energy production.
Molecular Mechanism
At the molecular level, N-(tetrahydropyrimidin-2(1H)-ylidene)cyanamide exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the function of tubulin, a protein essential for cell division . This inhibition can result in cell cycle arrest and apoptosis. Furthermore, N-(tetrahydropyrimidin-2(1H)-ylidene)cyanamide can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of N-(tetrahydropyrimidin-2(1H)-ylidene)cyanamide can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to N-(tetrahydropyrimidin-2(1H)-ylidene)cyanamide has been associated with sustained changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of N-(tetrahydropyrimidin-2(1H)-ylidene)cyanamide vary with different dosages in animal models. At low doses, it can have beneficial effects, such as enhancing antioxidant responses and improving metabolic efficiency. At high doses, it can exhibit toxic effects, including oxidative stress, inflammation, and tissue damage . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
N-(tetrahydropyrimidin-2(1H)-ylidene)cyanamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for the synthesis and degradation of various biomolecules. For example, it can modulate the activity of enzymes involved in the synthesis of tetrahydropyrimidin-2(1H)-one derivatives, leading to changes in metabolite levels and metabolic flux . These interactions can have significant implications for cellular metabolism and overall biochemical homeostasis.
Transport and Distribution
The transport and distribution of N-(tetrahydropyrimidin-2(1H)-ylidene)cyanamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, thereby affecting its activity and function. For instance, it has been observed to accumulate in certain cellular compartments, where it can exert its biochemical effects more effectively .
Subcellular Localization
N-(tetrahydropyrimidin-2(1H)-ylidene)cyanamide exhibits specific subcellular localization patterns that are crucial for its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s interactions with other biomolecules and its overall biochemical effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(tetrahydropyrimidin-2(1H)-ylidene)cyanamide typically involves the cyclization of unsaturated acyclic amides or ureas. One common method is the intramolecular cyclization of urea derivatives under specific reaction conditions. For example, the cyclization of polyfunctional urea derivatives can be achieved through intramolecular reactions, often followed by fluorination to obtain the desired product .
Industrial Production Methods
Industrial production methods for N-(tetrahydropyrimidin-2(1H)-ylidene)cyanamide are not extensively documented. the principles of large-scale synthesis would likely involve optimizing the reaction conditions used in laboratory synthesis to achieve higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-(tetrahydropyrimidin-2(1H)-ylidene)cyanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the cyanamide group to other functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tetrahydropyrimidinone derivatives, while reduction could produce amine derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-(tetrahydropyrimidin-2(1H)-ylidene)cyanamide include other tetrahydropyrimidinone derivatives and cyanamide-containing compounds. Examples include:
- Tetrahydropyrimidin-2(1H)-one
- N-(3-oxoalkyl)ureas
- Thioureas
Uniqueness
N-(tetrahydropyrimidin-2(1H)-ylidene)cyanamide is unique due to its specific combination of a tetrahydropyrimidine ring and a cyanamide group
Propriétés
IUPAC Name |
1,4,5,6-tetrahydropyrimidin-2-ylcyanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c6-4-9-5-7-2-1-3-8-5/h1-3H2,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNUERSUODWVRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=NC1)NC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00531369 | |
| Record name | 1,4,5,6-Tetrahydropyrimidin-2-ylcyanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00531369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36982-81-7 | |
| Record name | 1,4,5,6-Tetrahydropyrimidin-2-ylcyanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00531369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,3aS,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B1317138.png)




![Bicyclo[2.2.2]octane-1,4-diyldimethanol](/img/structure/B1317151.png)

![3-[(Hydrazinocarbonothioyl)amino]benzoic acid](/img/structure/B1317153.png)


![4,7-Dichlorobenzo[d]thiazol-2(3H)-one](/img/structure/B1317157.png)


